2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzazepines and carbazoles. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethoxy and oxo groups: These functional groups can be introduced through selective oxidation and methylation reactions.
Synthesis of the carbazole moiety: The carbazole structure can be synthesized through cyclization of appropriate aniline derivatives.
Coupling of the benzazepine and carbazole units: This step involves the formation of an amide bond between the two units, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.
Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of benzazepine and carbazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Signaling pathways: Influencing cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide lies in its specific combination of functional groups and the presence of a fluorine atom, which can significantly influence its biological activity and chemical properties.
Properties
Molecular Formula |
C26H26FN3O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C26H26FN3O4/c1-33-22-10-15-8-9-30(25(32)12-16(15)11-23(22)34-2)14-24(31)28-21-5-3-4-18-19-13-17(27)6-7-20(19)29-26(18)21/h6-11,13,21,29H,3-5,12,14H2,1-2H3,(H,28,31) |
InChI Key |
ZDEHOOGBNBHOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F)OC |
Origin of Product |
United States |
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